[3-(4-Nitrophenoxy)phenyl] acetate
Description
Properties
IUPAC Name |
[3-(4-nitrophenoxy)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-10(16)19-13-3-2-4-14(9-13)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYLVDKBTQOJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Nitrophenoxy)phenyl] acetate typically involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with 3-bromophenyl acetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate Meisenheimer complex, which then eliminates the bromide ion to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Nitrophenoxy)phenyl] acetate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed:
Oxidation: Nitroso or amino derivatives.
Reduction: Amino derivatives.
Substitution: Phenol derivatives.
Scientific Research Applications
Chemistry: [3-(4-Nitrophenoxy)phenyl] acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized aromatic compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique structural features contribute to the desired properties of the final products.
Mechanism of Action
The mechanism of action of [3-(4-Nitrophenoxy)phenyl] acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo redox reactions, influencing cellular processes and contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications/Properties | References |
|---|---|---|---|---|---|
| [3-(4-Nitrophenoxy)phenyl] acetate | C₁₄H₁₁NO₅* | ~273.25* | 4-Nitrophenoxy (para), phenyl acetate | Intermediate, potential bioactivity | [1, 7] |
| 2-(4-Nitrophenoxy)ethyl acetate | C₁₀H₁₁NO₅ | 225.20 | Ethyl acetate, 4-nitrophenoxy | Organic synthesis intermediate | [4] |
| 3-Hydroxy-4-nitrophenyl acetate | C₈H₇NO₅ | 197.15 | Hydroxy (meta), nitro (para) | Crystalline solid, synthetic precursor | [6, 8] |
| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | C₉H₈FNO₄ | 213.16 | Fluoro (meta), methyl ester | Lipophilic pharmaceutical intermediate | [9] |
| 3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenyl acetate | C₁₅H₁₁ClF₃NO₃ | 369.70 | Cl, CF₃ (phenoxy ring) | Agrochemical applications | [7] |
| N-[4-(Acetyloxy)-2-nitrophenyl]acetamide | C₁₀H₁₀N₂O₅ | 238.20 | Acetamide, nitro (ortho) | Hydrogen-bonding drug candidate | [10, 13] |
*Assumed based on structural analogy.
Structural and Electronic Effects
- Substituent Position: Para-nitro groups (e.g., in this compound) enhance electron withdrawal, reducing aromatic ring reactivity compared to meta-nitro derivatives (e.g., 3-hydroxy-4-nitrophenyl acetate) . Electron-donating groups (e.g., methoxy in 2-(3-methoxy-4-nitrophenyl)acetic acid) increase electron density, altering solubility and acidity .
- Functional Groups: Acetate Esters (e.g., 2-(4-nitrophenoxy)ethyl acetate) improve volatility and hydrolytic stability compared to carboxylic acids . Acetamide (e.g., N-[4-(acetyloxy)-2-nitrophenyl]acetamide) introduces hydrogen-bonding capacity, enhancing bioavailability .
Stability and Reactivity
- Hydrolysis: Acetate esters (e.g., 2-(4-nitrophenoxy)ethyl acetate) hydrolyze faster in basic conditions than amide derivatives .
- Thermal Stability: Nitro groups in para positions (e.g., this compound) reduce thermal decomposition rates compared to ortho-nitro isomers .
Q & A
Q. How should researchers validate the specificity of this compound in target-binding assays?
- Methodological Answer : Perform competitive binding assays with known inhibitors. Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd). CRISPR knockouts of the target protein can confirm on-mechanism activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
